molecular formula C7H9NaO4 B2650421 Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate

Cat. No. B2650421
M. Wt: 180.135
InChI Key: VILBJTQUNLAPAX-UHFFFAOYSA-M
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Description

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a chemical compound with the CAS Number: 2287260-27-7 . It has a molecular weight of 180.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new polysaccharide analogue was synthesized by the cationic ring-opening polymerization of 4(a)-benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane . The bicyclic acetal was prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via six reaction steps .


Molecular Structure Analysis

The InChI Code for Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is 1S/C7H10O4.Na/c8-6 (9)7-3-5 (10-4-7)1-2-11-7;/h5H,1-4H2, (H,8,9);/q;+1/p-1 .


Chemical Reactions Analysis

The ring-opening polymerization of similar compounds proceeded, though very slowly, in dichloromethane at temperatures between -60 and 0°C in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .

It is stored at a temperature of 4°C .

Scientific Research Applications

Analytical Techniques and Biomass Oxidation

The oxidation of biomass-derived substrates using sodium salts has been explored, showcasing the application of sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate in the development of analytical techniques for studying such reactions. Jacquet et al. (1985) described an analytical method for monitoring the electrooxidation process of a biomass-issued substrate, emphasizing the role of sodium salts in facilitating the reaction and the subsequent analysis of products through mass spectrometry and carbon-13 nuclear magnetic resonance (Jacquet et al., 1985).

Synthesis of Natural Products

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is instrumental in synthesizing structures prevalent in natural products. Burke et al. (1999) highlighted its use in desymmetrization via ring-closing metathesis, leading to the synthesis of natural product analogs like exo- and endo-brevicomin (Burke et al., 1999).

Synthetic Methodologies for Bioactive Frameworks

The compound's relevance extends to the synthesis of bioactive molecular frameworks. Zhang and Tong (2016) surveyed various approaches to construct the 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) framework, a common motif in biologically active natural products, demonstrating the compound's versatility in organic synthesis (Zhang & Tong, 2016).

Medicinal Chemistry Applications

In medicinal chemistry, sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate serves as a building block for the development of novel therapeutic agents. For instance, Mascitti et al. (2011) discovered a clinical candidate from the dioxa-bicyclo[3.2.1]octane class for inhibiting the sodium-dependent glucose cotransporter 2, highlighting its potential in treating type 2 diabetes (Mascitti et al., 2011).

Safety And Hazards

The safety information available indicates that Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a substance that requires caution. The GHS pictogram GHS07 indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILBJTQUNLAPAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1OC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate

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